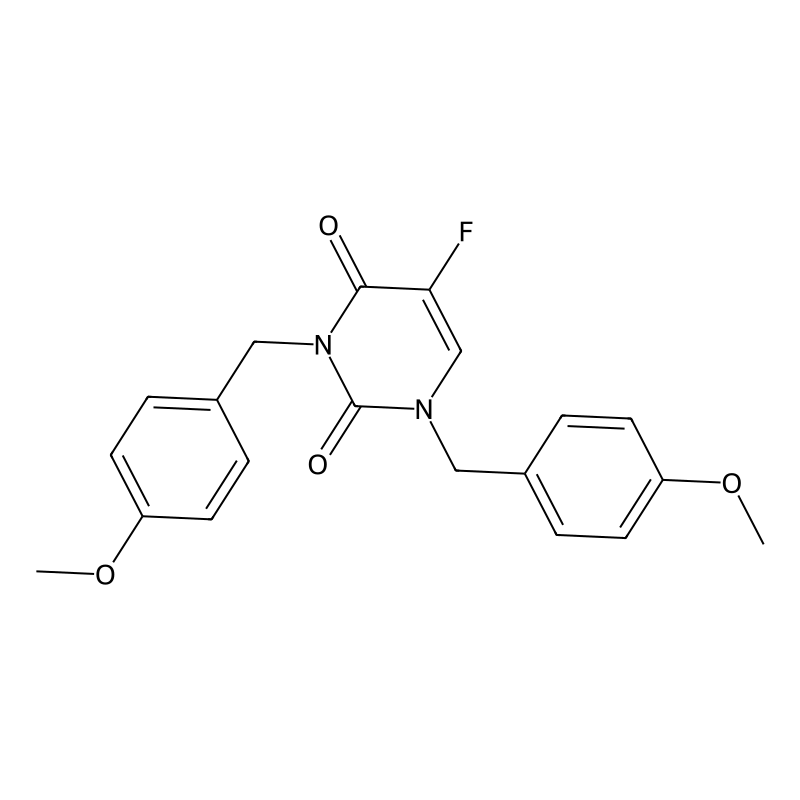1,3-Bis(4-methoxybenzyl)-5-fluorouracil

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
-BMF as a Potential Anticancer Agent
One of the primary areas of research for 1,3-BMF is its potential as an anticancer agent. Studies suggest that 1,3-BMF exhibits cytotoxic effects (toxic to cells) against various cancer cell lines, including breast cancer, colon cancer, and leukemia []. The mechanism of action underlying its anticancer properties is still being investigated, but it is believed to involve the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis in rapidly dividing cells like cancer cells [].
-BMF as a Precursor for Fluorouracil Delivery
Another potential application of 1,3-BMF lies in its use as a prodrug for the established anticancer drug 5-fluorouracil (5-FU) []. Prodrugs are inactive forms of a drug that are converted into the active form inside the body. 1,3-BMF can be designed to release 5-FU under specific conditions, such as within tumor cells, potentially leading to improved drug targeting and reduced side effects compared to directly administering 5-FU.








